
4-グアニジノ安息香酸メタンスルホン酸
概要
説明
4-Guanidinobenzoic Acid Methanesulfonate is a chemical compound with the molecular formula C8H9N3O2·CH4O3S and a molecular weight of 275.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group attached to a benzoic acid moiety, with methanesulfonate as the counterion.
科学的研究の応用
Pharmacological Applications
1.1 Antiviral Activity
GBAM is noted for its role as a metabolite of camostat mesylate, a drug that inhibits SARS-CoV-2 activation by blocking TMPRSS2-related proteases. Research indicates that GBAM exerts antiviral activity by covalently binding to the TMPRSS2 enzyme, which plays a crucial role in the activation of the viral spike protein necessary for cell entry. The effective concentration (EC50) of GBAM is approximately 0.178 µM, suggesting that it can be effective at low doses, making it a candidate for further antiviral development .
1.2 Protease Inhibition
The compound has been studied for its ability to inhibit serine proteases, which are implicated in various physiological processes and disease mechanisms. GBAM's structural properties allow it to form stable complexes with these enzymes, thereby reducing their activity. This characteristic is particularly useful in developing treatments for conditions where protease activity is dysregulated .
Methodological Innovations in Synthesis
Recent advancements in synthesizing GBAM have improved its yield and purity, facilitating its use in clinical settings. A notable method involves converting 4-guanidinobenzoic acid hydrochloride into its methanesulfonate form through a simplified process that enhances water solubility and bioavailability . This innovation is critical for ensuring that the compound can be effectively administered in therapeutic contexts.
Case Studies and Clinical Research
3.1 Clinical Trials for COVID-19 Treatment
Clinical trials have been initiated to evaluate the efficacy of camostat mesylate (and by extension, GBAM) in treating COVID-19 patients. Initial reports indicated improvements in clinical status among high-risk patients receiving intravenous administration of camostat mesylate, highlighting the potential role of GBAM as an active metabolite contributing to these effects .
3.2 Chronic Pancreatitis Management
Camostat mesylate, which metabolizes into GBAM, is approved in Japan for managing chronic pancreatitis and postoperative reflux esophagitis. The therapeutic regimen typically involves administering 200 mg every eight hours, showcasing GBAM's relevance in gastrointestinal disorders .
Comparative Data Table
Compound | Mechanism of Action | Therapeutic Use | Clinical Evidence |
---|---|---|---|
4-Guanidinobenzoic Acid | Protease inhibition | Antiviral (COVID-19) | Improved outcomes in clinical trials |
Camostat Mesylate | TMPRSS2 inhibition | Chronic pancreatitis | Approved treatment with documented efficacy |
GBAM (Metabolite) | Covalent binding to proteases | Potential antiviral agent | Low EC50 suggests effectiveness at low doses |
作用機序
Target of Action
It is known to be a biochemical used in proteomics research .
Biochemical Pathways
It’s known that it’s used in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions .
Result of Action
As a biochemical used in proteomics research, it may have diverse effects depending on the specific proteins and cells involved .
準備方法
The synthesis of 4-Guanidinobenzoic Acid Methanesulfonate typically involves the reaction of 4-guanidinobenzoic acid with methanesulfonic acid. The process can be summarized as follows:
Starting Materials: 4-Guanidinobenzoic acid and methanesulfonic acid.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature and pH conditions.
Procedure: The 4-guanidinobenzoic acid is dissolved in the solvent, and methanesulfonic acid is added slowly with stirring. The mixture is heated to facilitate the reaction, and the product is precipitated out by cooling the solution.
化学反応の分析
4-Guanidinobenzoic Acid Methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form 4-guanidinobenzoic acid and methanesulfonic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
4-Guanidinobenzoic Acid Methanesulfonate can be compared with similar compounds such as:
4-Guanidinobenzoic Acid Hydrochloride: This compound has a similar structure but with hydrochloride as the counterion instead of methanesulfonate.
4-Guanidinobenzoic Acid: The parent compound without any counterion.
The uniqueness of 4-Guanidinobenzoic Acid Methanesulfonate lies in its specific counterion, which can influence its solubility, reactivity, and biological activity.
生物活性
4-Guanidinobenzoic Acid Methanesulfonate (GBPA) is a chemical compound with significant biological activity, particularly in proteomics and enzyme inhibition studies. Its molecular formula is C₈H₉N₃O₂·CH₄O₃S, and it has garnered attention for its potential applications in various biological and pharmaceutical contexts.
GBPA functions primarily as a biochemical probe in proteomics research. It interacts with specific enzymes and proteins, influencing their activity and stability. Notably, GBPA is known to inhibit the activity of serine proteases, including TMPRSS2, which is involved in viral entry mechanisms, such as those of SARS-CoV-2. This inhibition is crucial for understanding the compound's potential antiviral properties .
Biological Activities
The biological activities of GBPA can be categorized into several key areas:
- Enzyme Inhibition : GBPA has been shown to inhibit TMPRSS2, a serine protease that activates viral entry into host cells. This property suggests its potential as an antiviral agent .
- Proteomics Applications : As a reagent in proteomics, GBPA aids in studying protein interactions and enzyme activities, providing insights into cellular mechanisms and pathways.
- Antiviral Activity : Research indicates that GBPA may exhibit antiviral properties by preventing the activation of viruses through protease inhibition. Studies have demonstrated its effectiveness in cell cultures, where it was compared to other compounds like camostat mesylate .
Case Studies
- TMPRSS2 Inhibition : A study assessed the inhibitory effects of GBPA on TMPRSS2 activity. The results indicated that GBPA effectively reduced TMPRSS2-mediated activation of viral entry pathways, highlighting its potential use in antiviral therapies .
- Metabolite Analysis : In experiments involving camostat mesylate, researchers found that GBPA is a metabolite formed during the metabolism of this compound. The conversion rates and biological effects were quantified using advanced mass spectrometry techniques, demonstrating the relevance of GBPA in therapeutic contexts .
Comparative Analysis
The following table summarizes the biological activities and applications of 4-Guanidinobenzoic Acid Methanesulfonate compared to related compounds:
Compound | Biological Activity | Applications |
---|---|---|
4-Guanidinobenzoic Acid | Moderate enzyme inhibition; proteomics applications | Research reagent |
4-Guanidinobenzoic Acid Hydrochloride | Similar to GBPA but with hydrochloride counterion | Antiviral studies |
Camostat Mesylate | Strong TMPRSS2 inhibition; metabolized to GBPA | Antiviral therapy |
特性
IUPAC Name |
4-(diaminomethylideneamino)benzoic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.CH4O3S/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;1-5(2,3)4/h1-4H,(H,12,13)(H4,9,10,11);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBBXMQQIAFCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659913 | |
Record name | 4-[(Diaminomethylidene)amino]benzoic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148720-07-4 | |
Record name | 4-[(Diaminomethylidene)amino]benzoic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Guanidinobenzoic Acid Methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。